1-Propyl-1H-1,2,3-triazole
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Overview
Description
1-Propyl-1H-1,2,3-triazole is a member of the 1,2,3-triazole family, which is a class of nitrogen-containing heterocyclic compounds. These compounds are known for their stability and versatility in various chemical reactions. The 1,2,3-triazole ring is particularly notable for its aromatic character, strong dipole moment, and ability to form hydrogen bonds . These properties make this compound a valuable compound in both academic research and industrial applications.
Preparation Methods
. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction is typically carried out under mild conditions using copper as a catalyst, which ensures high yields and regioselectivity.
In an industrial setting, continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst have been employed to synthesize 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles . This method allows for the efficient production of the compound with good functional group tolerance and high yields.
Chemical Reactions Analysis
1-Propyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution: The triazole ring can participate in substitution reactions, particularly at the nitrogen atoms.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the CuAAC reaction typically yields 1,4-disubstituted triazoles with high regioselectivity .
Scientific Research Applications
1-Propyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Propyl-1H-1,2,3-triazole varies depending on its application. In medicinal chemistry, the triazole ring can interact with various molecular targets through hydrogen bonding, electrostatic interactions, and van der Waals forces . For example, triazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase by binding to the active site residues .
Comparison with Similar Compounds
1-Propyl-1H-1,2,3-triazole can be compared to other triazole derivatives such as:
1,2,4-Triazole: Another isomer with similar stability and applications but differing in the position of nitrogen atoms.
1,5-Disubstituted 1,2,3-Triazoles: These compounds have different substitution patterns, which can affect their chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
1-propyltriazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-2-4-8-5-3-6-7-8/h3,5H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUFFDKLUVJZTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CN=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611106 |
Source
|
Record name | 1-Propyl-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4314-23-2 |
Source
|
Record name | 1-Propyl-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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